molecular formula C23H22N2O4S B2760629 2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-44-8

2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Katalognummer: B2760629
CAS-Nummer: 922137-44-8
Molekulargewicht: 422.5
InChI-Schlüssel: MFDGJDPZJFWINF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a benzene sulfonamide group attached to a tetramethylated dibenzo[b,f][1,4]oxazepin structure.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepin core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and a suitable dihalide. The tetramethylated benzene sulfonamide group is then introduced through a sulfonation reaction, followed by further functionalization to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The oxo group in the dibenzo[b,f][1,4]oxazepin ring can be reduced to a hydroxyl group.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Hydroxylated derivatives of the dibenzo[b,f][1,4]oxazepin ring.

  • Substitution: : Nitro or halogenated derivatives of the aromatic rings.

Wirkmechanismus

The exact mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific substitution pattern and structural features. Similar compounds might include other sulfonamides or dibenzo[b,f][1,4]oxazepin derivatives, but the presence of the tetramethyl groups and the specific oxo group distinguishes it from these analogs.

List of Similar Compounds

  • Dibenzo[b,f][1,4]oxazepin derivatives

  • Other sulfonamide compounds

  • Tetramethylated aromatic compounds

Eigenschaften

IUPAC Name

2,3,5,6-tetramethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-13-11-14(2)16(4)22(15(13)3)30(27,28)25-17-9-10-20-18(12-17)23(26)24-19-7-5-6-8-21(19)29-20/h5-12,25H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDGJDPZJFWINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.